![molecular formula C9H9Cl2NO B13884966 N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
N-[5-chloro-2-(chloromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(chloromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H9Cl2NO It is a derivative of acetamide, where the acetamide group is substituted with a 5-chloro-2-(chloromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(chloromethyl)phenyl]acetamide typically involves the reaction of 5-chloro-2-(chloromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-2-(chloromethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: The 5-chloro-2-(chloromethyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is heated to the desired temperature and maintained for a specific period, typically 2-3 hours.
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[5-chloro-2-(chloromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran (THF), at low temperatures.
Major Products Formed
The major products formed from these reactions include substituted amides, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[5-chloro-2-(chloromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of N-[5-chloro-2-(chloromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(5-chloro-2-hydroxy-phenyl)acetamide: This compound has a hydroxyl group instead of a chloromethyl group, which can influence its reactivity and biological activity.
N-(5-chloro-2-methylsulfanyl-phenyl)acetamide:
Uniqueness
N-[5-chloro-2-(chloromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H9Cl2NO |
|---|---|
分子量 |
218.08 g/mol |
IUPAC名 |
N-[5-chloro-2-(chloromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,5H2,1H3,(H,12,13) |
InChIキー |
JVHNGZXOESEBQZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
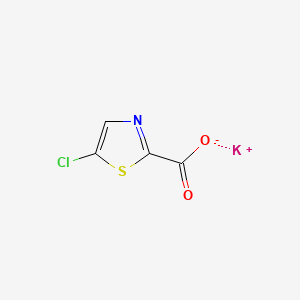
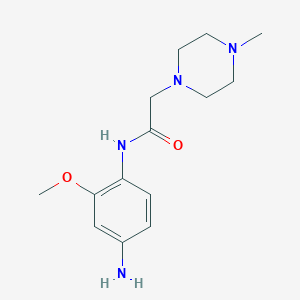
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
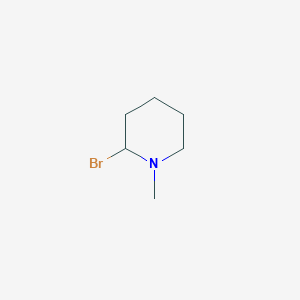

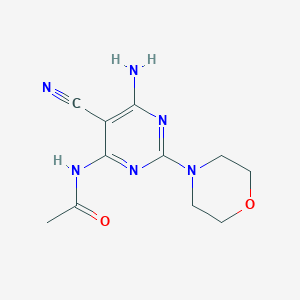
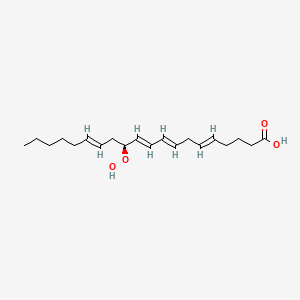
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)

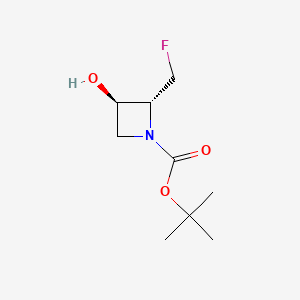
![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
